molecular formula C11H8N4OS B2849126 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1019186-92-5

7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2849126
CAS No.: 1019186-92-5
M. Wt: 244.27
InChI Key: NRKXTKCQHOZNJP-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds in this class are often used in the synthesis of various pharmaceuticals and have significant roles in heterocyclic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrimido[2,1-b][1,3]thiazines and triazolo[4,3-a]pyrimidines have been synthesized using Michael addition reactions in the presence of nanosized ZnO .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : Research has explored the synthesis of various derivatives of this compound, including 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines and others, by undergoing reactions with different acids and anhydrides (Youssef et al., 1984).
  • Antiviral and Antitumoral Activity : A study discovered derivatives with in vitro anticoronavirus and antitumoral activity, highlighting the potential medicinal applications of these compounds (Jilloju et al., 2021).
  • Efficient One-Pot Synthesis : An efficient, atom-economical, multicomponent approach for synthesizing derivatives was achieved, indicating a streamlined method for producing these compounds (Sujatha et al., 2018).

Pharmacological Applications

  • Antimicrobial Activity : Various studies have synthesized derivatives incorporating this chemical structure and evaluated them for antimicrobial properties, showing promising results against bacteria and fungi (Abu‐Hashem & Gouda, 2017).
  • Antitumor Activity : Some derivatives have been tested for antitumor activity, revealing potential as anticancer agents (Smolnikov et al., 2017).

Chemical Synthesis Enhancement

  • Synthesis Enhancement : Research has been conducted to enhance the synthesis methods for derivatives, aiming for chemical diversity and potential pharmacological applications (Kulikovska et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been reported to target c-met kinase , a key player in cellular growth, survival, and angiogenesis .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit c-met kinase , which could potentially lead to the inhibition of the associated cellular processes.

Biochemical Pathways

Given the potential inhibition of c-met kinase , it could be inferred that the compound may affect pathways related to cellular growth, survival, and angiogenesis.

Result of Action

Similar compounds have shown excellent anti-tumor activity against various cancer cell lines , suggesting potential anti-cancer effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves the condensation of 2-phenylhydrazinecarbothioamide with ethyl acetoacetate followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then reacted with chloroacetyl chloride to form the final compound.", "Starting Materials": [ "2-phenylhydrazinecarbothioamide", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-phenylhydrazinecarbothioamide with ethyl acetoacetate in the presence of ethanol and piperidine to form 2-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazole-4-carboxylate.", "Step 2: Cyclization of the intermediate product from step 1 with hydrazine hydrate and sodium acetate in ethanol to form 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazine.", "Step 3: Reaction of the product from step 2 with chloroacetyl chloride in the presence of triethylamine and dichloromethane to form the final product, 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one." ] }

CAS No.

1019186-92-5

Molecular Formula

C11H8N4OS

Molecular Weight

244.27

IUPAC Name

7-phenyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C11H8N4OS/c16-10-9-12-13-11(17)15(9)7-6-14(10)8-4-2-1-3-5-8/h1-7H,(H,13,17)

InChI Key

NRKXTKCQHOZNJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CN3C(=NNC3=S)C2=O

solubility

not available

Origin of Product

United States

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